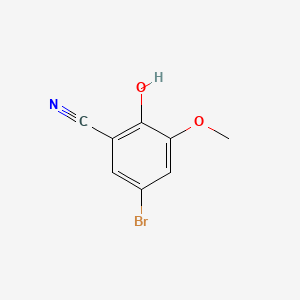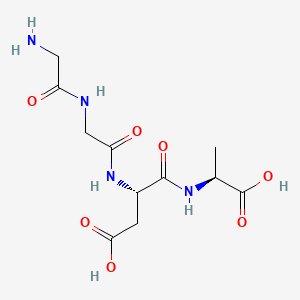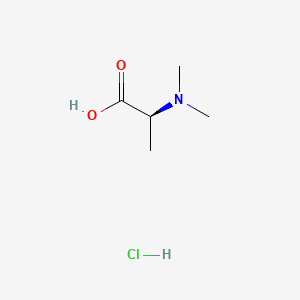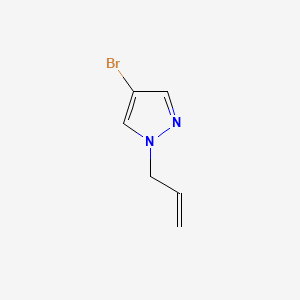
Methyl 3,4-bis(2-methoxyethoxy)benzoate
Übersicht
Beschreibung
“Methyl 3,4-bis(2-methoxyethoxy)benzoate” is a chemical compound with the molecular formula C14H20O6 . It is a derivative of benzoic acid, with two methoxyethoxy groups attached to the 3rd and 4th carbon atoms of the benzene ring .
Molecular Structure Analysis
“Methyl 3,4-bis(2-methoxyethoxy)benzoate” contains a total of 40 bonds; 20 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, and 2 aromatic ethers .Physical And Chemical Properties Analysis
“Methyl 3,4-bis(2-methoxyethoxy)benzoate” has a molecular weight of 284.305 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 388.3±42.0 °C at 760 mmHg, and a flash point of 170.1±27.9 °C .Wissenschaftliche Forschungsanwendungen
Electrolyte Molecular Design for Alkali Metal Batteries
Methyl 3,4-bis(2-methoxyethoxy)benzoate: may be used in the design of electrolytes for alkali metal batteries. These batteries, such as lithium, sodium, and potassium batteries, require stable and efficient electrolytes. The compound’s molecular structure could contribute to the stability of the electrolyte, preventing dendrite growth and enhancing the battery’s overall performance .
Organic Synthesis
This compound can serve as an intermediate in organic synthesis, particularly in the formation of complex molecules. Its benzoate group is a good leaving group, which can be replaced by other nucleophiles in reactions, making it a versatile reagent in synthetic chemistry .
Polymer Research
In polymer science, Methyl 3,4-bis(2-methoxyethoxy)benzoate could be utilized to modify the properties of polymers. For instance, it might be incorporated into the backbone of a polymer to increase flexibility or to alter the material’s solubility profile .
Catalysis
The compound might be involved in catalysis research. It could act as a ligand for metal catalysts or as a component in the development of new catalytic systems, potentially improving reaction rates or selectivity .
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a precursor in the synthesis of pharmaceuticals. Its structure could be modified to produce new compounds with biological activity .
Material Science
Methyl 3,4-bis(2-methoxyethoxy)benzoate: could be investigated for its applications in material science, such as the development of new coatings or the modification of surface properties of materials to enhance durability or resistance to environmental factors .
Nanotechnology
The compound might be used in the field of nanotechnology, for example, in the synthesis of organic nanoparticles or as a component in the creation of organic-inorganic hybrid materials .
Environmental Science
Lastly, in environmental science, this compound could be studied for its potential use in the removal or degradation of pollutants. Its chemical structure might interact with contaminants, facilitating their breakdown or sequestration .
Eigenschaften
IUPAC Name |
methyl 3,4-bis(2-methoxyethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-16-6-8-19-12-5-4-11(14(15)18-3)10-13(12)20-9-7-17-2/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZRYXZKVCFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)OC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668230 | |
| Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179688-14-3 | |
| Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)


![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)

![5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B599380.png)